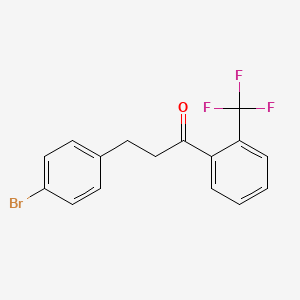

3-(4-Bromophenyl)-2'-trifluoromethylpropiophenone

Descripción general

Descripción

The compound “3-(4-Bromophenyl)-2’-trifluoromethylpropiophenone” likely belongs to the class of organic compounds known as phenylpropanoids, which are aromatic compounds containing a phenyl group and a propanoid moiety .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions involving bromophenyl and trifluoromethyl groups .Molecular Structure Analysis

The molecular structure of similar compounds, such as (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been analyzed using techniques like X-ray diffraction .Aplicaciones Científicas De Investigación

Anticancer Potential

- A study on a novel bromophenol derivative, BOS-102, showed significant anticancer activities against human lung cancer cell lines. BOS-102 induces cell cycle arrest and apoptosis in these cells through mechanisms involving reactive oxygen species (ROS) generation, deactivation of the PI3K/Akt pathway, and activation of the MAPK signaling pathway, indicating the potential of bromophenol derivatives in cancer treatment (Guo et al., 2018).

Chemical Synthesis and Reactions

- The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to unique multiple arylation through successive C-C and C-H bond cleavages, demonstrating the reactivity and potential applications of bromophenol derivatives in complex organic synthesis (Wakui et al., 2004).

Antioxidant Activity

- Bromophenols isolated from the red algae Vertebrata lanosa exhibited potent antioxidant activity in both biochemical and cellular assays. This highlights the significance of bromophenol derivatives in developing natural antioxidant agents (Olsen et al., 2013).

Application in Water Treatment

- The oxidation of bromophenols during water treatment with potassium permanganate can lead to the formation of brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are of environmental concern. This research underscores the importance of understanding the fate of bromophenol derivatives in water treatment processes (Jiang et al., 2014).

Bromophenol Derivatives from Marine Algae

- Several bromophenol derivatives with diverse structures have been isolated from the red alga Rhodomela confervoides. These compounds exhibit interesting structural properties, although they were found inactive against certain human cancer cell lines and microorganisms (Zhao et al., 2004).

Antimicrobial and Antipathogenic Potential

- Acylthioureas, synthesized from derivatives including bromophenol compounds, have been shown to exhibit significant antimicrobial activity, particularly against strains known for biofilm formation. This suggests the potential of bromophenol derivatives in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Direcciones Futuras

Propiedades

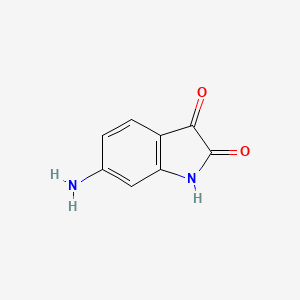

IUPAC Name |

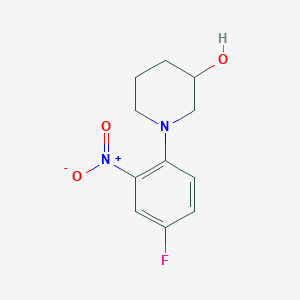

3-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrF3O/c17-12-8-5-11(6-9-12)7-10-15(21)13-3-1-2-4-14(13)16(18,19)20/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYMKPLFDPPQRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-2'-trifluoromethylpropiophenone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)

![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)